molecular formula C14H14ClNO B2432585 4-[(3-Chlorophenyl)methoxy]-2-methylaniline CAS No. 1019110-00-9

4-[(3-Chlorophenyl)methoxy]-2-methylaniline

Cat. No. B2432585
CAS RN: 1019110-00-9
M. Wt: 247.72
InChI Key: ACHNGEZHCYUMPU-UHFFFAOYSA-N
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Description

“4-[(3-Chlorophenyl)methoxy]-2-methylaniline” is a chemical compound with the CAS Number: 1019110-00-9 . It has a molecular weight of 247.72 and its IUPAC name is 4-[(3-chlorobenzyl)oxy]-2-methylaniline .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14ClNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for “4-[(3-Chlorophenyl)methoxy]-2-methylaniline” indicates that it has a GHS07 pictogram, with the signal word "Warning" . The specific hazard statements and precautionary statements were not provided in the search results.

Future Directions

While specific future directions for “4-[(3-Chlorophenyl)methoxy]-2-methylaniline” are not available, similar compounds have shown potential in various fields. For instance, diarylquinoline molecules are interesting models with increased lipophilicity and permeability, important descriptors for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNGEZHCYUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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